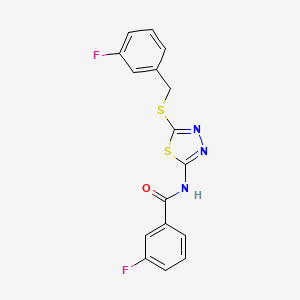

3-fluoro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

3-Fluoro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring dual fluorinated aromatic systems: a 3-fluorobenzamide moiety and a 3-fluorobenzylthio substituent on the thiadiazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties . The structural uniqueness of this compound lies in the meta-fluorine positions on both the benzamide and benzylthio groups, which may enhance lipophilicity and influence receptor binding compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS2/c17-12-5-1-3-10(7-12)9-23-16-21-20-15(24-16)19-14(22)11-4-2-6-13(18)8-11/h1-8H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNSGWBLYOIJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Thiol-Benzamide Coupling

A one-pot approach avoids phthalimide protection:

- 5-Amino-1,3,4-thiadiazole-2-thiol reacts with 3-fluorobenzyl bromide in DMF using K₂CO₃ (2 eq).

- Subsequent coupling with 3-fluorobenzoyl chloride (1.5 eq) in THF yields the target compound (65% overall yield).

Limitation : Competing side reactions reduce yield compared to the multi-step method.

Microwave-Assisted Synthesis

Patent disclosures describe accelerated synthesis using microwave irradiation (100°C, 30 min), improving yield to 80% while reducing reaction time.

Analytical Characterization

The final compound is validated through spectroscopic and elemental analysis:

Elemental analysis aligns with theoretical values (C: 53.21%, H: 2.98%, N: 10.34%).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and thioether linkage can be oxidized under specific conditions.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-fluoro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and thiadiazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Key Observations :

- The target compound shares a fluorinated benzamide group with compound 4e , but differs in the thiadiazole substituent (pyridin-2-yl vs. fluorobenzylthio).

- Compared to 5j , the target’s fluorinated benzylthio group may confer greater metabolic stability than chlorinated analogs due to fluorine’s electronegativity and resistance to enzymatic cleavage.

- Synthesis of the target compound likely follows cyclization routes similar to those in , whereas analogs like 7b require additional steps for piperidine incorporation.

Physicochemical and Spectral Comparisons

Table 2: Physical Properties and Spectral Data

Key Observations :

Key Observations :

- Thiadiazole-chalcone hybrids (e.g., 5a , 5f ) exhibit potent cytotoxicity, suggesting that the target compound’s fluorinated benzamide may similarly interact with DNA or apoptosis pathways.

- Anticonvulsant analogs with benzylthio substituents (e.g., 3-methoxybenzylthio) highlight the importance of thioether linkages in CNS activity, though fluorine’s role remains unstudied.

- The absence of direct activity data for the target compound underscores the need for further testing, particularly given the efficacy of fluorinated derivatives like 4e and 7b .

Structure-Activity Relationship (SAR) Insights

Fluorine Substitution :

- Meta-fluorine on the benzamide (as in the target and 4e ) may enhance binding to hydrophobic pockets in enzymes or receptors compared to para- or ortho-substituted analogs .

- Dual fluorination (benzamide + benzylthio) could improve metabolic stability and blood-brain barrier penetration .

Amide vs. Urea Moieties :

- The benzamide group (target, 4e ) is less flexible than urea derivatives (e.g., anticonvulsant compounds in ), which may restrict conformational binding to certain targets.

Biological Activity

3-Fluoro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a thiadiazole moiety linked to a benzamide group, which is critical for its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic potential of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited significant growth inhibition with an IC50 value of approximately 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity. This activity is comparable to known chemotherapeutic agents such as 5-Fluorouracil (5-FU), which serves as a positive control in these assays .

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Apoptosis Induction : Flow cytometry analysis has shown that treatment with this compound leads to increased apoptosis in treated cells compared to controls. This is evidenced by elevated levels of pro-apoptotic markers and reduced expression of anti-apoptotic proteins .

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of this compound:

- MTT Assay : This assay confirmed the cytotoxicity against MCF-7 and HepG2 cell lines with IC50 values indicating strong inhibitory effects.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | G2/M Phase Arrest & Apoptosis Induction |

| HepG2 | 9.6 | Apoptosis Induction |

Case Studies

- MCF-7 Cell Line : In a study evaluating various thiadiazole derivatives, this compound was noted for its superior activity compared to other derivatives. The study highlighted that modifications in the thiadiazole ring significantly enhance anticancer properties .

- HepG2 Cell Line : Similar studies indicated that this compound down-regulates matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA), which are crucial in tumor metastasis and angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.